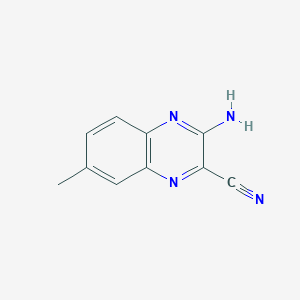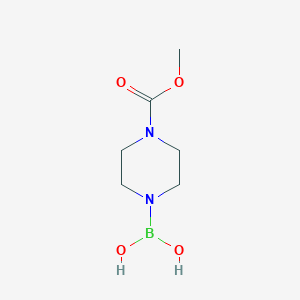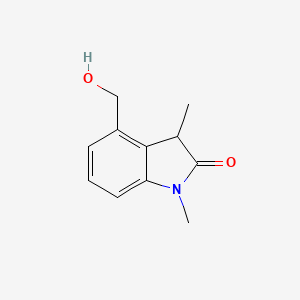
8-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 8-amino-1,2,3,4-tetrahidronaftaleno-1-carboxílico es un compuesto orgánico con la fórmula molecular C11H13NO2. Es un derivado del naftaleno, caracterizado por la presencia de un grupo amino en la posición 8 y un grupo ácido carboxílico en la posición 1 del anillo tetrahidronaftaleno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ácido 8-amino-1,2,3,4-tetrahidronaftaleno-1-carboxílico generalmente implica la hidrogenación de derivados del naftaleno. Un método común es la hidrogenación catalítica del ácido 1,2,3,4-tetrahidronaftaleno-1-carboxílico en presencia de un catalizador adecuado como paladio sobre carbono (Pd/C) a alta presión y temperatura . El grupo amino se puede introducir mediante nitración seguida de reducción o mediante reacciones de aminación directa.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar procesos de hidrogenación catalítica a gran escala que utilizan reactores de flujo continuo. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza, lo que a menudo implica el uso de catalizadores avanzados y entornos de reacción controlados .
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido 8-amino-1,2,3,4-tetrahidronaftaleno-1-carboxílico experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo ácido carboxílico en un alcohol u otras formas reducidas.
Sustitución: El grupo amino puede participar en reacciones de sustitución nucleofílica, formando varios derivados sustituidos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan a menudo agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Se pueden utilizar reactivos como haluros de alquilo o cloruros de acilo para reacciones de sustitución en condiciones básicas o ácidas.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de naftaleno sustituidos, alcoholes y quinonas, dependiendo de las condiciones de reacción específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
El ácido 8-amino-1,2,3,4-tetrahidronaftaleno-1-carboxílico tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas y materiales complejos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Sirve como precursor para la síntesis de compuestos farmacéuticos y candidatos a fármacos.
Industria: El compuesto se utiliza en la producción de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del ácido 8-amino-1,2,3,4-tetrahidronaftaleno-1-carboxílico implica su interacción con objetivos moleculares y vías específicas. El grupo amino puede formar enlaces de hidrógeno e interacciones electrostáticas con moléculas biológicas, influyendo en su función. El grupo ácido carboxílico puede participar en reacciones ácido-base, afectando la solubilidad y reactividad del compuesto. Estas interacciones pueden modular varias vías bioquímicas, lo que lleva a los efectos biológicos observados .
Compuestos similares:
Ácido 1,2,3,4-tetrahidronaftaleno-1-carboxílico: Carece del grupo amino, lo que lo hace menos reactivo en ciertas reacciones de sustitución.
Ácido 4-amino-1,2,3,4-tetrahidronaftaleno-1-carboxílico: Estructura similar pero con el grupo amino en la posición 4, lo que lleva a diferente reactividad y propiedades.
1-Amino-1,2,3,4-tetrahidronaftaleno: Carece del grupo ácido carboxílico, lo que afecta su solubilidad y reactividad.
Singularidad: La presencia de ambos grupos amino y ácido carboxílico en el ácido 8-amino-1,2,3,4-tetrahidronaftaleno-1-carboxílico proporciona reactividad y versatilidad únicas en la síntesis química y las aplicaciones biológicas. Esta doble funcionalidad permite una amplia gama de modificaciones e interacciones químicas, lo que lo convierte en un compuesto valioso en varios campos de investigación .
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid: Lacks the amino group, making it less reactive in certain substitution reactions.
4-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid: Similar structure but with the amino group at the 4th position, leading to different reactivity and properties.
1-Amino-1,2,3,4-tetrahydronaphthalene: Lacks the carboxylic acid group, affecting its solubility and reactivity.
Uniqueness: The presence of both the amino and carboxylic acid groups in 8-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid provides unique reactivity and versatility in chemical synthesis and biological applications. This dual functionality allows for a wide range of chemical modifications and interactions, making it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
8-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h2,4,6,8H,1,3,5,12H2,(H,13,14) |
Clave InChI |
FVHVIZMQSBTYLE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=C(C1)C=CC=C2N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole](/img/structure/B11907999.png)
![6-Chloro-2,3-dimethyl-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11908003.png)



![3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11908028.png)

![8-Methyl-1-oxaspiro[5.5]undecan-2-one](/img/structure/B11908049.png)





![1H-thiazolo[4,5-f]indazol-6-amine](/img/structure/B11908102.png)
